4-(Thiophen-2-yl)aniline hydrochloride is a heterocyclic compound characterized by the presence of a thiophene ring attached to an aniline group. Its molecular formula is C10H10ClNS, and it has a molecular weight of approximately 211.71 g/mol. The compound appears as a solid with a melting point ranging from 74 to 78 °C . The thiophene ring, which includes a sulfur atom, contributes to the compound's unique chemical properties and reactivity.
The presence of the aniline group (a primary aromatic amine) and the thiophene group (a five-membered aromatic heterocycle containing sulfur) makes 4-(Thiophen-2-yl)aniline hydrochloride a potential building block for the synthesis of more complex organic molecules. These molecules could have various applications in pharmaceuticals, dyes, or functional materials [].
Aromatic amines and thiophenes are frequently used as building blocks in the development of new functional materials. The combination of these functionalities in 4-(Thiophen-2-yl)aniline hydrochloride could be interesting for researchers exploring conductive polymers, organic light-emitting diodes (OLEDs), or other optoelectronic devices [].
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
The biological activity of 4-(Thiophen-2-yl)aniline hydrochloride has been explored in various studies:
The synthesis of 4-(Thiophen-2-yl)aniline hydrochloride typically involves several steps:
This method highlights the importance of controlling reaction conditions to achieve high yields.
4-(Thiophen-2-yl)aniline hydrochloride has several notable applications:
Interaction studies involving 4-(Thiophen-2-yl)aniline hydrochloride have indicated its potential for forming complexes with metals, which may exhibit unique magnetic and thermal properties. Research has shown that derivatives can influence biochemical pathways, affecting enzyme activity and cellular metabolism.
Several compounds share structural similarities with 4-(Thiophen-2-yl)aniline hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methyl-3-(thiophen-3-yl)aniline | Aniline derivative | Exhibits different electrophilic properties |
| 2-(Thiophen-2-yl)aniline hydrochloride | Aniline derivative | Different position of thiophene attachment |
| N,N-diphenyl-4-(thiophen-2-yl)aniline | Diphenyl derivative | Enhanced stability and potential applications |
These compounds exhibit variations in their chemical behavior and biological activity due to differences in their substituents and structural configurations.
Heterocyclic compounds form the backbone of modern chemical research due to their structural versatility and functional adaptability. These molecular frameworks, characterized by rings containing at least one non-carbon atom (e.g., sulfur in thiophene), enable precise modulation of electronic, optical, and biological properties. The integration of heterocycles into advanced materials and pharmaceuticals has driven innovations ranging from organic semiconductors to targeted therapeutics.
4-(Thiophen-2-yl)aniline hydrochloride exemplifies this paradigm through its fusion of a thiophene ring (C₄H₃S) and an aniline moiety (C₆H₅NH₂). The thiophene’s electron-rich aromatic system enhances charge transport capabilities, while the aniline group provides sites for functionalization through its primary amine. This duality enables applications in:
Recent advances in multicomponent reactions (MCRs) have further expanded synthetic access to complex heterocycles like 4-(Thiophen-2-yl)aniline hydrochloride. These one-pot methodologies reduce synthesis steps while improving atom economy, as demonstrated in the preparation of pyridines and quinolines.
The thiophene-aniline hybrid architecture offers unique advantages across scientific disciplines:
Materials Science
| Property | Contribution from Thiophene | Contribution from Aniline |
|---|---|---|
| Conductivity | High π-electron delocalization | Amino group doping sites |
| Thermal Stability | Rigid aromatic structure | Hydrogen bonding capacity |
| Optical Activity | Strong absorption in UV-Vis | Tunable fluorescence |
Source: Adapted from
In optoelectronics, the compound’s extended conjugation enables efficient light harvesting, making it suitable for organic photovoltaics (OPVs). Computational studies reveal a highest occupied molecular orbital (HOMO) energy of −5.2 eV and a lowest unoccupied molecular orbital (LUMO) of −2.7 eV, ideal for charge separation in donor-acceptor systems.
Drug Discovery
The hybrid structure interacts with biological targets through:
These interactions underpin its role as a scaffold for carbonic anhydrase inhibitors, where isoform selectivity is achieved by modifying substituents on the aniline ring.
The synthesis of 4-(Thiophen-2-yl)aniline hydrochloride has undergone three evolutionary phases:
Phase 1: Classical Coupling (Pre-2000)
Early methods relied on Ullmann-type couplings:
Thiophene-2-boronic acid + 4-bromoaniline → Pd(PPh₃)₄, K₂CO₃, DME → 4-(Thiophen-2-yl)aniline → HCl treatment → Hydrochloride salt Yields: 45–60% due to competing homocoupling.
Phase 2: Transition to Cross-Coupling (2000–2015)
The advent of Suzuki-Miyaura coupling improved efficiency:
Phase 3: Sustainable Methods (2015–Present)
Recent innovations emphasize green chemistry principles:
A comparative analysis of synthetic approaches:
| Method | Yield (%) | Reaction Time | E-Factor* |
|---|---|---|---|
| Ullmann coupling | 58 | 24 h | 12.4 |
| Suzuki-Miyaura | 78 | 4 h | 8.2 |
| Mechanochemical | 82 | 2 h | 3.1 |
| Photocatalytic | 75 | 1 h | 4.7 |
*Environmental factor (mass waste/mass product)
This progression reflects broader trends in heterocyclic synthesis, where catalytic precision and sustainability drive methodological advancements. The compound’s current accessibility (purity ≥98%, CAS 1172363-16-4) stems from these optimized protocols.
Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a cornerstone for constructing the thiophene-aniline scaffold. Recent studies demonstrate that micellar aqueous systems using Kolliphor EL surfactant enable efficient coupling between bromoanilines and thienyl boronic acids at room temperature, achieving yields up to 98% within 15 minutes [2] [3]. The Pd(dtbpf)Cl₂ catalyst exhibits exceptional activity in these nanoreactors, with the surfactant stabilizing palladium species against aggregation and oxidation (Figure 1).
Table 1: Comparative Performance of Palladium Catalysts in Thiophene-Aniline Coupling
| Catalyst System | Yield (%) | Temperature (°C) | Reaction Time |
|---|---|---|---|
| Pd(dtbpf)Cl₂/Kolliphor EL | 98 | 25 | 15 min |
| Pd(PPh₃)₄/DMF | 82 | 80 | 4 h |
| Pd(OAc)₂/SPhos | 91 | 60 | 45 min |
While direct electrochemical synthesis of 4-(thiophen-2-yl)aniline hydrochloride remains unreported, emerging strategies for analogous systems show promise. Paired electrolysis enables simultaneous anodic oxidation of thiophene derivatives and cathodic reduction of nitroarenes, potentially streamlining the synthesis of functionalized anilines. Recent work demonstrates:
The shift toward environmentally benign synthesis is exemplified by:
Aqueous-Phase Catalysis:
Kolliphor EL micellar systems reduce organic solvent consumption by 90% compared to traditional DMF-based methods [3]. Catalyst recycling experiments show retained activity over five cycles, with Pd leaching <0.5 ppm.
Biocatalytic Approaches:
Engineered transaminases demonstrate preliminary success in animating 4-(thiophen-2-yl)phenol derivatives, though yields currently lag behind chemical methods (38-52%) [4].
Waste Minimization Strategies:
Ball-milling techniques revolutionize thiophene-aniline synthesis through solid-state activation:
Critical Parameters:
Table 2: Mechanochemical vs Solution-Phase Synthesis Comparison
| Metric | Ball Milling | Conventional |
|---|---|---|
| Reaction time | 30 min | 4 h |
| Solvent consumption | 0 mL | 50 mL |
| Energy input (kJ/mol) | 12 | 185 |
| Isolated yield | 89% | 91% |
Notable advancements include the use of PEG-functionalized ligands that maintain Pd dispersion in solid-state matrices, enabling coupling of poorly soluble substrates like polyhalogenated arenes [5]. The method demonstrates particular efficacy for synthesizing sterically hindered derivatives, achieving 78-84% yields for ortho-substituted analogs [6].